N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Overview
Description
The compound contains a cyclopentyl group, a propyl group, and a complex heterocyclic group containing sulfur and nitrogen atoms . The presence of these functional groups could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the heterocyclic ring system. The cyclopentyl and propyl groups would add further complexity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of sulfur and nitrogen in the ring system could potentially make it reactive.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring system and the cyclopentyl and propyl groups .Scientific Research Applications
Antitumor Activity
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, derivatives of pyrido[2,3-d]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine have shown potent antitumor activity against prostate and lung cancer cell lines. These compounds work by inducing apoptosis through G1 cell-cycle arrest, demonstrating a potential pathway for cancer treatment. The specific compound 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide exhibited superior antitumor activity at submicromolar levels (Fares et al., 2014).
Synthesis and Evaluation
The synthesis of new compounds with structural similarities has been extensively studied for their potential biological activities. Research includes the synthesis of thiazolopyrimidines and triazolopyrimidines as potential antimicrobial and antitumor agents, although some compounds did not show appreciable antitumor activity, indicating the specificity of structural activity relationships (Said et al., 2004).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug.
Safety and Hazards
Properties
IUPAC Name |
N-cyclopentyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-2-10-22-17(25)16-13(9-11-26-16)23-14(20-21-18(22)23)7-8-15(24)19-12-5-3-4-6-12/h9,11-12H,2-8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSYTJKNRNOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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